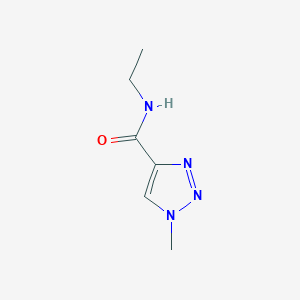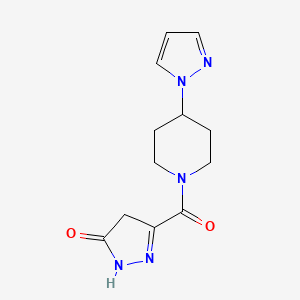![molecular formula C12H12F3NO3 B6638790 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid, also known as TFPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TFPAA is a synthetic organic compound that has been widely used in various research applications, including biochemical and physiological studies.
Mécanisme D'action
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is known to interact with specific amino acid residues in proteins, leading to changes in protein conformation and function. This compound has been shown to inhibit the activity of several enzymes, including protein kinases and phosphatases. This compound has also been shown to activate specific cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in cell signaling, leading to changes in cellular behavior. This compound has also been shown to activate specific cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has several advantages and limitations for use in lab experiments. One advantage of this compound is its ability to selectively interact with specific amino acid residues in proteins, making it a useful tool for studying protein function. However, this compound can be toxic to cells at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the identification of new proteins and enzymes that interact with this compound, leading to a better understanding of its mechanism of action. Additionally, the development of new this compound derivatives with improved properties could lead to new therapeutic applications.
In conclusion, this compound is a synthetic organic compound that has been widely used in scientific research. This compound has several unique properties that make it a useful tool for studying protein function and cellular signaling pathways. However, this compound also has limitations that must be considered when designing experiments. Future research involving this compound could lead to new insights into protein function and the development of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid involves several steps, including the reaction of 2-(trifluoromethyl) benzaldehyde with ethylamine to form 2-(2-(trifluoromethyl)phenyl)ethylamine. This intermediate product is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
Applications De Recherche Scientifique
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has been widely used in scientific research, particularly in the field of biochemistry and physiology. This compound is known to interact with various cellular signaling pathways and has been used to study the mechanism of action of several proteins and enzymes. This compound has also been used as a tool to investigate the role of specific amino acid residues in protein function.
Propriétés
IUPAC Name |
3-oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)9-4-2-1-3-8(9)5-6-16-10(17)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLJIUZDYPXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)

![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)


![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
